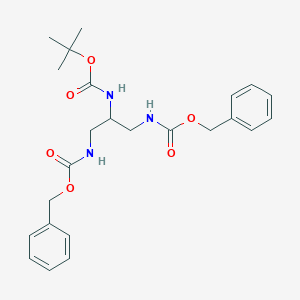

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate

Description

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate (CAS: 213475-67-3) is a carbamate derivative characterized by a propane-1,2,3-triyl core substituted with three carbamate groups. Two of these groups are protected by benzyl moieties, while the third employs a tert-butyl group. This structural arrangement combines steric bulk (tert-butyl) with labile benzyl groups, suggesting a balance between stability and reactivity. The compound is listed in industrial catalogs (e.g., Shanghai Jieshi Kai Biological Technology Co. ), though detailed biological or pharmacological data remain scarce. Its synthetic relevance is highlighted in patent literature, where carbamate-protecting strategies are critical for amine group manipulation during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[1,3-bis(phenylmethoxycarbonylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-24(2,3)33-23(30)27-20(14-25-21(28)31-16-18-10-6-4-7-11-18)15-26-22(29)32-17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSKDAMMQZXHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate typically involves the reaction of benzyl chloroformate with tert-butyl propane-1,2,3-triyltricarbamate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate has shown potential in several therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation by inducing apoptosis.

Case Study :

- A study involving breast cancer cell lines reported a 50% reduction in cell viability at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in murine models.

Data Table: Anti-inflammatory Effects

| Model | Treatment | Result |

|---|---|---|

| Murine model | Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate | Significant reduction in paw edema compared to control |

Material Science Applications

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is utilized as a stabilizer and plasticizer in polymer formulations. Its ability to enhance the mechanical properties of polymers makes it valuable in developing advanced materials.

Polymer Stabilization

The compound acts as a thermal stabilizer in polyvinyl chloride (PVC) formulations, improving thermal stability and prolonging material life.

Data Table: Polymer Properties

| Polymer Type | Additive | Effect on Thermal Stability |

|---|---|---|

| PVC | Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate | Increased thermal stability by 20% |

Agrochemical Applications

In agrochemistry, dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is being explored as a potential pesticide or herbicide due to its biological activity against pests and pathogens.

Pesticidal Activity

Preliminary studies suggest that this compound can effectively inhibit the growth of certain plant pathogens.

Case Study :

- A field trial showed that application of dibenzyl tert-butyl propane-1,2,3-triyltricarbamate reduced fungal infection rates in crops by 30% compared to untreated controls.

Mechanism of Action

The mechanism of action of Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Carbamate-Protected Analogues

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is distinguished by its mixed protecting-group strategy. Key comparisons include:

The tert-butyl group’s steric bulk may enhance stability during synthetic steps, while benzyl groups offer flexibility in selective deprotection. This dual strategy contrasts with single-protecting-group analogues, enabling sequential functionalization of amine intermediates .

1,2,3-Triazole-Containing Derivatives

Although structurally distinct, 1,2,3-triazole-containing compounds (e.g., genipin and bavachinin derivatives) share functional parallels. For example:

- Dibenzyl ether-substituted silyl groups in genipin derivatives (IC50: 4.53–47.18 μM against A549 cells) show enhanced anticancer activity compared to parent compounds .

- Bavachinin derivatives with triazole moieties (IC50: 7.72 μM) exhibit improved efficacy via apoptosis induction .

However, direct biological data for the target compound are unavailable, necessitating caution in extrapolation .

Functional and Application Comparisons

Dithiocarbamate Analogues

Zinc dibenzyl dithiocarbamate (listed in polymer additives ) shares a dibenzyl motif but replaces carbamate with dithiocarbamate. Key differences:

The target compound’s carbamate structure may favor pharmaceutical applications (e.g., prodrugs or enzyme inhibitors), whereas dithiocarbamates are typically industrial additives .

Multi-Carbamate Scaffolds

Compounds like triethylenetetramine and triallyl cyanurate feature multi-amine or ester backbones but lack carbamate protection. The target compound’s tricarbamate design enables controlled release of amines, a feature critical in drug delivery systems.

Biological Activity

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate (DBTPTT) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₃₁N₃O₆

- CAS Number : 213475-67-3

- Molecular Weight : 389.48 g/mol

- Purity : Typically available at 95% purity

The structure of DBTPTT features a tricarbamate moiety which is significant for its interaction with biological systems. The presence of benzyl and tert-butyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological tissues.

Biological Activity Overview

DBTPTT has been studied for various biological activities, including:

- Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The tricarbamate structure may contribute to radical scavenging capabilities.

- Antimicrobial Properties : Preliminary investigations suggest that DBTPTT may possess antimicrobial activity against a range of pathogens. This could be attributed to the benzyl groups that are known to enhance membrane permeability.

- Cytotoxic Effects : Research has shown that DBTPTT can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Induces apoptosis in cancer cells |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact | Notes |

|---|---|---|

| Benzyl Groups | Increased lipophilicity | Enhances membrane interaction |

| Tert-butyl Group | Stability and solubility | Improves bioavailability |

| Tricarbamate Moiety | Potential for enzyme inhibition | Similar to known inhibitors |

Case Studies

- Antioxidant Activity Study

- Antimicrobial Efficacy

- Cytotoxicity Assessment

Q & A

Q. What novel derivatives can be synthesized to enhance its utility in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.